molecular formula C7H6F2N2O B8815888 2-Amino-4,6-difluorobenzamide

2-Amino-4,6-difluorobenzamide

Cat. No.: B8815888
M. Wt: 172.13 g/mol
InChI Key: DQQQRPHXKFTQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-difluorobenzamide (CAS 893428-66-5) is a fluorinated organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . This chemical serves as a versatile building block in medicinal and agrochemical research. Fluorinated benzamides are key precursors in developing novel active molecules . For instance, structurally related 2,6-difluorobenzamide derivatives are utilized in synthesizing compounds investigated as Store-Operated Calcium Channel (SOC) inhibitors, which are a target in cancer research . Other research explores similar frameworks for creating novel benzoylurea derivatives with antifungal and antibacterial activities . The presence of both amino and amide functional groups on the fluorinated benzene ring makes this compound a valuable intermediate for further chemical modifications, including amide coupling and ring-forming reactions. This product is specifically intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2-amino-4,6-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

DQQQRPHXKFTQOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)N)F)F

Origin of Product

United States

Contextualization of Fluorinated Benzamides in Organic Chemistry

Fluorinated benzamides represent a prominent class of compounds within organic chemistry, largely due to the profound impact of fluorine substitution on molecular properties. The incorporation of fluorine atoms into a benzamide (B126) scaffold can significantly alter its electronic and steric characteristics. numberanalytics.com This often leads to enhanced metabolic stability, increased lipophilicity, and modified bioavailability, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. numberanalytics.comacs.org

Historically, benzamide derivatives have been a cornerstone of organic chemistry since the 19th century. The introduction of fluorine into these structures in the 20th century marked a significant advancement, driven by the unique properties of the fluorine atom, such as its high electronegativity. This has led to the development of a diverse array of fluorinated benzamides with applications ranging from enzyme inhibitors to materials science. For instance, several ortho-fluorinated benzamides, like Olaparib, are utilized as important antitumor drugs. acs.org The synthesis of these compounds often requires specialized methods, such as selective C-H bond fluorination, highlighting an active area of research. acs.org

Significance of Amino Substituted Fluorinated Aromatics

The presence of an amino group on a fluorinated aromatic ring further enhances the chemical diversity and potential applications of these molecules. Amino-substituted fluorinated aromatics are crucial intermediates in the synthesis of a wide range of complex molecules. numberanalytics.com The amino group can serve as a handle for further functionalization, allowing for the construction of more elaborate molecular architectures.

The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group creates a unique electronic environment within the aromatic ring. This electronic push-pull effect can influence the reactivity of the molecule and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net Furthermore, the incorporation of fluorinated aromatic amino acids into proteins has become a valuable strategy in protein engineering to probe and modulate protein structure and function. acs.orgresearchgate.netnih.gov

Structural Elucidation Challenges and Research Avenues for 2 Amino 4,6 Difluorobenzamide

The precise characterization of the three-dimensional structure of 2-Amino-4,6-difluorobenzamide is crucial for understanding its properties and reactivity. However, this can present several challenges. The potential for intramolecular hydrogen bonding between the amino group and the fluorine atoms or the amide group can influence the compound's conformation. researchgate.net Additionally, polymorphism, the ability of a compound to exist in multiple crystalline forms, can further complicate structural analysis. bohrium.com

Future research will likely focus on utilizing a combination of experimental and computational techniques to fully elucidate the structure of this compound. X-ray crystallography can provide definitive information about the solid-state structure, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can offer insights into its structure in solution and the nature of intramolecular interactions. researchgate.netd-nb.info Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by predicting stable conformations and analyzing electronic properties. bohrium.comresearchgate.net

Overview of Advanced Methodologies Applicable to 2 Amino 4,6 Difluorobenzamide Research

Retrosynthetic Analysis and Proposed Precursors

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical precursors for its synthesis. The most straightforward disconnection is at the amide bond, leading to ammonia (B1221849) and a 2-amino-4,6-difluorobenzoyl derivative, such as the corresponding benzoic acid or acyl chloride. A second disconnection can be made at the carbon-nitrogen bond of the amino group, although this is a less common synthetic strategy for this type of molecule.

Based on this analysis, the following compounds are proposed as key precursors:

2-Amino-4,6-difluorobenzoic acid: This is a direct precursor that can be converted to the target amide through an amidation reaction. This compound is commercially available, offering a convergent synthetic route. sigmaaldrich.comchemscene.com

2-Amino-4,6-difluorobenzonitrile: This precursor can be transformed into this compound via hydrolysis of the nitrile group.

Classical and Modern Approaches to Benzamide Synthesis with Ortho-Amino and Fluoro-Substituents

The synthesis of benzamides bearing both ortho-amino and fluoro substituents requires careful consideration of reaction conditions to ensure compatibility with these functional groups.

Amidation Reactions for Amine-Functionalized Benzene (B151609) Rings

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For a substrate like 2-Amino-4,6-difluorobenzoic acid, the presence of the amino group necessitates the use of coupling agents that selectively activate the carboxylic acid without reacting with the amine.

Common methods for this amidation include:

Activation with Thionyl Chloride: The benzoic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride can then be reacted with ammonia to form the amide. This method is effective, as demonstrated in the synthesis of related benzamides where a benzyloxy-difluorobenzoic acid is converted to its amide in high yield. google.com

Carbodiimide Coupling Agents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) can facilitate the direct coupling of the carboxylic acid with ammonia. google.com These mild conditions are generally well-tolerated by a variety of functional groups.

A summary of amidation approaches is presented in the table below.

Activation MethodReagentsKey Features
Acyl Chloride FormationSOCl₂, DMFHighly reactive intermediate, good for less reactive amines.
Carbodiimide CouplingEDC, HOBt/DMAPMild reaction conditions, compatible with sensitive functional groups.

Directed Ortho-Metalation Strategies for Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of fluorinated aromatics, a directing group can guide a strong base to deprotonate an adjacent position, which can then be trapped with an electrophile.

For the synthesis of this compound, one could envision a scenario where a suitable directing group guides metalation to the C2 position of a 1,3-difluorobenzene (B1663923) derivative. However, the application of DoM for the direct synthesis of this specific compound is not widely reported in the literature. The synthesis of a related compound, 3-(benzyloxy)-2,6-difluorobenzoic acid, utilizes lithiation at a position ortho to a benzyloxy group on a difluorobenzene ring, showcasing the principle of this strategy. google.com

Nitrile Hydrolysis Approaches (e.g., from 2-Amino-4,6-difluorobenzonitrile)

The hydrolysis of a nitrile to a primary amide offers an alternative route to this compound, starting from 2-Amino-4,6-difluorobenzonitrile. This transformation can be achieved under either acidic or basic conditions. askfilo.comlibretexts.orggeocities.ws

Acid-Catalyzed Hydrolysis: Treatment with a strong acid, such as concentrated sulfuric acid, can effectively hydrolyze the nitrile. The reaction typically proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. prezi.com

Base-Catalyzed Hydrolysis: Alkaline conditions, for instance, using sodium hydroxide (B78521) and hydrogen peroxide, can also promote nitrile hydrolysis. askfilo.com This method is often preferred for its milder conditions.

Hydrolysis ConditionReagentsGeneral Mechanism
AcidicH₂SO₄, H₂OProtonation of nitrile, followed by nucleophilic attack of water.
BasicNaOH, H₂O₂Nucleophilic attack of hydroxide or hydroperoxide ion on the nitrile carbon.

Regioselective Functionalization Strategies

The regiochemistry of the substituents on the benzene ring is critical. The selective introduction of the amino group at the C2 position, flanked by two fluorine atoms at the C4 and C6 positions, is a key synthetic challenge.

Strategies for Selective Introduction of the Amino Group

A notable strategy for the regioselective synthesis of the precursor 2-Amino-4,6-difluorobenzonitrile involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia. rsc.org In this nucleophilic aromatic substitution (SNAr) reaction, the fluorine atom at the C2 position is selectively displaced by ammonia. This regioselectivity is attributed to the electronic activation provided by the electron-withdrawing nitrile group and the other fluorine atoms, which stabilize the Meisenheimer complex intermediate formed during the substitution process.

Control of Fluorination Patterns

The specific 4,6-difluoro substitution pattern of this compound is crucial to its chemical identity and properties. In the primary synthetic routes for this molecule, this pattern is not created during the synthesis but is instead introduced through the selection of a starting material that already contains the fluorine atoms in the desired positions. This is known as a "building block" approach.

The synthesis would typically commence with a precursor like 1,3-difluorobenzene or a related derivative, where the fluorine atoms are meta to each other. Subsequent chemical transformations would then introduce the amino and carboxyl groups at the 2- and 1-positions, respectively. For instance, a synthetic sequence could start from 4-chloro-3,5-difluorobenzonitrile (B168964), which undergoes nitration, reduction of the nitro group to an amine, and other transformations to build the final structure. researchgate.net This strategy ensures absolute control over the regiochemistry of the fluorine atoms.

While the building block approach is common for established molecules, significant research has been dedicated to methods for late-stage fluorination, which allow for the introduction of fluorine atoms onto complex molecules at a later point in the synthesis. These advanced methods offer flexibility in drug discovery for creating molecular analogues.

Advanced Strategies for Fluorination Control:

Directed C-H Fluorination: Transition-metal catalysis, particularly with palladium, can enable the direct fluorination of a C-H bond. beilstein-journals.org By using a directing group (such as an amide), the catalyst can be guided to a specific ortho-position on an aromatic ring to selectively install a fluorine atom. beilstein-journals.org

Nucleophilic Fluorination: Diaryliodonium salts can be fluorinated using sources like potassium fluoride (B91410) (KF) in the presence of a copper catalyst. beilstein-journals.org

These modern techniques highlight the ongoing efforts in synthetic chemistry to achieve precise control over molecular architecture. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. Several strategies relevant to the synthesis of this compound and its precursors align with these principles.

Catalysis over Stoichiometric Reagents: The use of catalytic methods for direct amidation is a prime example of green chemistry. catalyticamidation.info These reactions, often with water as the sole byproduct, are highly atom-economical compared to methods that use stoichiometric coupling agents, which generate significant chemical waste. catalyticamidation.info Similarly, the catalytic reduction of a nitro group using hydrogen gas with a palladium on carbon (Pd/C) catalyst is an environmentally friendly method for synthesizing the amino group, as seen in the synthesis of related benzoic acids. researchgate.net

Use of Safer Solvents and Reagents: An industrial method for preparing the related 2,6-difluorobenzamide (B103285) involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) using hydrogen peroxide with a sodium hydroxide catalyst. chemicalbook.com This process is milder and avoids the use of highly corrosive concentrated acids. Research has also explored using water under subcritical conditions as a solvent and catalyst for nitrile hydrolysis, eliminating the need for acid or base catalysts entirely.

One-Pot Reactions and Process Streamlining: Synthetic routes that combine multiple steps into a single "one-pot" procedure reduce the need for intermediate purification steps, saving solvents, energy, and time. The simultaneous hydrolysis and nitration of 4-chloro-3,5-difluorobenzonitrile in one step is an example of this efficient approach. researchgate.net

Development of Novel Catalytic Systems for Efficient Synthesis

Research into new catalytic systems is constantly pushing the boundaries of synthetic efficiency, providing milder reaction conditions, higher yields, and greater selectivity. For the synthesis of fluorinated benzamides like this compound, several classes of modern catalysts are particularly relevant.

The development of robust catalysts for direct amidation is a significant area of research. catalyticamidation.info While many methods exist, they often have a limited scope. Recent advancements have focused on catalysts that can be applied more broadly.

Table 2: Novel Catalytic Systems for Benzamide Synthesis

Catalyst SystemReaction CatalyzedSignificance
Titanium Tetrafluoride (TiF₄)Direct amidation of carboxylic acids with amines. rsc.orgAn effective metal fluoride catalyst for creating amide bonds, efficient for both aromatic and aliphatic acids. rsc.org
Boronic AcidsDirect amidation of carboxylic acids with amines. catalyticamidation.infoAn example of organocatalysis that avoids the use of metals and stoichiometric activating agents. catalyticamidation.info
Palladium (Pd) ComplexesDirected C-H fluorination of benzoic acids. beilstein-journals.orgAllows for the late-stage, regioselective introduction of fluorine, offering flexibility in synthesizing new analogues. beilstein-journals.org

These catalytic systems represent the frontier of synthetic chemistry, aiming to provide more efficient, selective, and sustainable routes to valuable chemical compounds. The use of titanium and boron catalysts for the key amidation step and palladium catalysts for C-H functionalization highlights the innovative approaches being developed to construct complex molecules like this compound. rsc.orgcatalyticamidation.infobeilstein-journals.org

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

The proton (¹H) NMR spectrum of this compound is anticipated to be complex due to spin-spin couplings between protons (H-H), as well as between protons and the adjacent fluorine atoms (H-F). acs.org Multi-dimensional NMR techniques are essential to unambiguously assign the signals and establish the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the two aromatic protons, H-3 and H-5, confirming their adjacent relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the signals for the aromatic protons H-3 and H-5 would show cross-peaks to the signals of carbons C-3 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two to three bonds, between protons and carbon atoms. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include cross-peaks from the amide protons (-CONH₂) to the carbonyl carbon (C=O) and the C-2 carbon, as well as correlations from the aromatic protons (H-3, H-5) to neighboring fluorinated carbons (C-4, C-6) and the amino-substituted carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei, which is critical for determining stereochemistry and conformation. In this molecule, NOESY could be used to confirm the spatial relationship between the amino protons (-NH₂) and the adjacent aromatic proton (H-3). Furthermore, as observed in related N-substituted 2-aminobenzamides, NOESY experiments can be instrumental in distinguishing between the amine and amide protons by observing their spatial interactions with nearby aromatic protons. mdpi.com

The presence of fluorine introduces additional complexity and diagnostic potential. Long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings are expected and provide further structural confirmation. In some fluorinated benzanilides, through-space hydrogen bond mediated coupling between an amide proton and a fluorine atom (¹hJ_FH_) has been observed, providing direct evidence of an N–H⋯F intramolecular hydrogen bond. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
C=O-~168H of -CONH₂H of -CONH₂ ↔ H-3
C-1-~115 (t)H-3, H-5, H of -CONH₂-
C-2-~150 (d)H-3, H of -NH₂H of -NH₂ ↔ H-3
C-3~6.4 (d)~98 (d)C-1, C-2, C-4, C-5H-3 ↔ H of -NH₂, H-3 ↔ H-5
C-4-~160 (dd)H-3, H-5-
C-5~6.6 (t)~100 (d)C-1, C-3, C-4, C-6H-5 ↔ H-3
C-6-~158 (dd)H-5-
-CONH₂~7.5, ~7.9 (br s)-C=O, C-1-CONH₂ ↔ H-3
-NH₂~5.0 (br s)-C-2, C-3-NH₂ ↔ H-3

Note: Chemical shifts are estimates based on analogous compounds. Multiplicity (d=doublet, t=triplet, br s=broad singlet) for carbon signals refers to splitting due to C-F coupling.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in a solvated, dynamic state, solid-state NMR (ssNMR) offers unparalleled insight into the structure and packing of molecules in their solid form. iza-online.orgmdpi.com This technique is essential for characterizing both crystalline and amorphous materials, which may exhibit different physical properties. ualberta.ca

For this compound, ssNMR would be particularly valuable for:

Polymorph Identification: Different crystalline packing arrangements (polymorphs) will yield distinct ssNMR spectra due to variations in the local chemical environment of each nucleus.

Conformational Analysis: In the solid state, molecular conformation is often locked into a low-energy state within the crystal lattice. ssNMR can determine key dihedral angles and reveal the preferred conformation, which may differ from the averaged conformation observed in solution.

Intermolecular Interactions: ssNMR is highly sensitive to through-space interactions. Cross-polarization magic-angle spinning (CP/MAS) experiments can probe intermolecular proximities, providing direct evidence and characterization of the hydrogen-bonding network (e.g., N-H···O bonds between amide groups) that defines the crystal packing. ualberta.cameihonglab.com

In crystalline samples, sharp resonances are typically observed, whereas amorphous forms result in broad, less-defined peaks, reflecting a distribution of molecular environments. ualberta.ca

Dynamic NMR for Conformational Analysis (if applicable)

Dynamic NMR (DNMR) studies involve acquiring spectra over a range of temperatures to investigate dynamic molecular processes that occur on the NMR timescale. For this compound, a key dynamic process is the restricted rotation around the C(aryl)-C(O) and C(O)-N amide bonds.

At low temperatures, this rotation can become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a single time-averaged peak. Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers to rotation. Conformational analysis of the related 2,6-difluoro-3-methoxybenzamide (B3025189) has shown that the fluorine atoms induce a non-planar conformation, which could be a key factor in its biological activity. mdpi.com DNMR studies on this compound could similarly elucidate the energetic preferences for planar versus non-planar conformations.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present and their molecular environment. goemc.comdtu.dk

Detailed Analysis of Characteristic Vibrational Modes of Amide, Amino, and Fluoro Groups

The FTIR and Raman spectra of this compound are dominated by vibrations associated with its primary functional groups. Analysis of related molecules allows for the confident assignment of these characteristic bands. nih.govresearchgate.net

Amide Group Vibrations:

N-H Stretching: The two N-H bonds of the primary amide (-CONH₂) typically give rise to two distinct stretching bands: an asymmetric stretch (ν_as_) at higher wavenumbers and a symmetric stretch (ν_s_) at lower wavenumbers, generally in the 3400-3100 cm⁻¹ region.

C=O Stretching (Amide I band): This is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the 1680-1630 cm⁻¹ range for solid-state primary amides. Its exact position is highly sensitive to hydrogen bonding.

N-H Bending (Amide II band): This mode, involving in-plane N-H bending and C-N stretching, occurs near 1650-1590 cm⁻¹.

Amino Group Vibrations:

N-H Stretching: Similar to the amide, the aromatic amino group (-NH₂) exhibits asymmetric and symmetric N-H stretching vibrations, usually found in the 3500-3300 cm⁻¹ range.

N-H Scissoring: This bending vibration is expected around 1650-1590 cm⁻¹.

Fluoro Group Vibrations:

C-F Stretching: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the 1350-1100 cm⁻¹ region. The presence of two C-F bonds will likely result in distinct asymmetric and symmetric stretching modes.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)
Asymmetric N-H StretchAromatic -NH₂3500 - 3400Medium
Symmetric N-H StretchAromatic -NH₂3400 - 3300Medium
Asymmetric N-H StretchPrimary -CONH₂3400 - 3300Medium
Symmetric N-H StretchPrimary -CONH₂3200 - 3100Medium
C=O Stretch (Amide I)-CONH₂1680 - 1630Strong
N-H Bend (Amide II / -NH₂ Scissor)-CONH₂ / -NH₂1650 - 1590Medium-Strong
Aromatic C=C StretchesBenzene Ring1620 - 1450Medium-Variable
C-F StretchesAr-F1350 - 1100Strong

Note: Values are based on data from analogous compounds. nih.govresearchgate.netresearchgate.net The precise positions and intensities are influenced by the solid-state packing and hydrogen bonding.

Hydrogen Bonding Fingerprints in Vibrational Spectra

In the solid state, this compound is expected to form a network of intermolecular hydrogen bonds, primarily involving the amide groups acting as both donors (N-H) and acceptors (C=O). These interactions cause distinct and predictable changes in the vibrational spectrum. mdpi.com

Effect on N-H Stretching: Intermolecular hydrogen bonding weakens the N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a "red shift") compared to the free molecule. The bands also typically become broader and more intense.

Effect on C=O Stretching: When the carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled away from the C=O double bond, weakening it. This also results in a significant red shift of the Amide I band to a lower frequency. The magnitude of this shift often correlates with the strength of the hydrogen bond. researchgate.net

Theoretical studies on the related 2,6-difluorobenzamide confirm that it forms mutual intermolecular N-H···O hydrogen bonds in the crystalline phase. mdpi.com The analysis of these spectral shifts provides crucial experimental evidence for the specific hydrogen-bonding motifs present in the crystal lattice of this compound.

Advanced Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of a compound. Advanced MS methods provide exceptional accuracy and detailed structural insights.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₇H₆F₂N₂O), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition. For instance, studies on similar 2,6-difluorobenzamide derivatives have demonstrated the power of HRMS, where observed masses were found to be within 0.0002 Da of the calculated values, corresponding to a mass accuracy of less than 1 ppm. mdpi.com A similar level of accuracy would be expected for this compound, providing definitive evidence of its chemical formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesElemental CompositionCalculated m/zObserved m/z (Expected)Mass Accuracy (ppm, Expected)
[M+H]⁺C₇H₇F₂N₂O⁺173.0521~173.0521< 5
[M+Na]⁺C₇H₆F₂N₂NaO⁺195.0340~195.0340< 5

Tandem mass spectrometry (MS/MS) provides robust structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z ≈ 173.05) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum.

The fragmentation of protonated this compound is predicted to follow pathways characteristic of aromatic amides and amines. libretexts.orgrsc.orgwhitman.edu Common fragmentation patterns for amides involve the cleavage of the amide bond. rsc.org A primary fragmentation route would likely involve the neutral loss of ammonia (NH₃) from the amide group or the aromatic amine, and the loss of carbon monoxide (CO). The electron-withdrawing fluorine atoms influence bond stabilities and can direct fragmentation pathways. Analysis of the mass spectrum of the closely related 2,6-difluorobenzamide shows key fragments corresponding to the loss of the amide group and subsequent loss of CO from the benzoyl cation. nist.gov For this compound, the fragmentation would be more complex due to the additional amino group, leading to characteristic losses that confirm the connectivity of the atoms.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
173.05156.02NH₃ (17.03)Ion resulting from loss of ammonia
173.05155.04H₂O (18.01)Ion from loss of water (from amide and ortho-amino proton)
173.05145.04CO (28.01)Ion from loss of carbon monoxide
156.02128.01CO (28.01)4-Amino-2,6-difluorophenyl cation
145.04128.01NH₃ (17.03)4-Fluoro-2,6-difluorobenzoyl cation (rearranged)

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. c2mi.ca XPS analysis of this compound would provide detailed information about the electronic environment of each element: Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F).

High-resolution spectra of the C 1s, N 1s, O 1s, and F 1s core levels would reveal multiple peaks, or chemical shifts, corresponding to the different bonding environments of each element. eag.com

C 1s Spectrum: The C 1s spectrum would be deconvoluted into several components: C-C/C-H bonds in the aromatic ring, C-F bonds, C-N bond of the amino group, and the C=O bond of the amide group, each appearing at a distinct binding energy.

N 1s Spectrum: The N 1s spectrum is expected to show two distinct peaks, distinguishing the nitrogen atom of the primary amine (-NH₂) from the nitrogen atom in the amide (-CONH₂) group due to their different chemical environments. researchgate.net

O 1s Spectrum: The O 1s signal would correspond to the carbonyl oxygen of the amide group.

F 1s Spectrum: The F 1s peak would confirm the presence of fluorine. While fluorine induces significant chemical shifts in adjacent carbon atoms, the F 1s binding energies for different organofluorine environments are often very similar. thermofisher.comthermofisher.com

These data provide a fingerprint of the compound's surface chemistry and confirm the presence and bonding states of its constituent functional groups.

Table 3: Predicted XPS Core-Level Binding Energies (BE) for this compound

Element (Core Level)Functional GroupPredicted Binding Energy (eV) Range
C 1sC-C, C-H (aromatic)284.5 - 285.0
C 1sC-N (amine)285.5 - 286.5
C 1sC-F287.0 - 288.0
C 1sC=O (amide)288.0 - 289.0
N 1s-NH₂ (amine)399.0 - 400.0
N 1s-C(O)NH₂ (amide)400.0 - 401.0
O 1sC=O (amide)531.0 - 532.5
F 1sC-F686.5 - 687.5

Chiroptical Spectroscopy (if applicable for chiral derivatives or interactions)

This compound is an achiral molecule and therefore does not exhibit a response in chiroptical spectroscopy on its own. However, these techniques become highly relevant and powerful when studying chiral derivatives of the compound or its interactions with a chiral environment, such as a biological macromolecule. nih.govmdpi.com

Chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. creative-proteomics.com If this compound were to bind to a protein or DNA, it could produce an induced CD signal in the absorption region of the molecule. researchgate.netareeo.ac.ir The analysis of this induced CD spectrum can provide valuable information on:

The binding conformation of the molecule within the macromolecular binding site.

Conformational changes in the protein or nucleic acid upon binding of the ligand. nih.govnih.gov

The stereochemistry of binding, which is crucial in drug development and molecular recognition studies.

Therefore, while not applicable to the isolated molecule, chiroptical spectroscopy represents a critical tool for elucidating the structural biology of this compound in relevant chiral contexts. nih.gov

Single-Crystal X-ray Diffraction Studies

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor influencing its properties. In the solid state, the conformation of this compound is determined by a combination of intramolecular and intermolecular forces.

The planarity of the benzamide group itself and the orientation of the amino and fluoro substituents relative to the aromatic ring are key conformational parameters. Theoretical studies on 2,6-difluorobenzamide have explored its conformational preferences, providing insights into the likely arrangement of the functional groups in this compound. mdpi.com The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms can influence the geometry of the benzene ring and the conformation of the amide side chain.

Table 1: Selected Bond Lengths and Angles (Hypothetical Data based on Analogous Structures)

Bond/AngleValue
C-C (aromatic)~1.39 Å
C-N (amino)~1.37 Å
C-F~1.35 Å
C-C=O~1.51 Å
C=O~1.24 Å
C-N (amide)~1.33 Å
C-C-N (amino)~120°
C-C-F~118°
O=C-N~122°

Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes only. Actual values would need to be determined experimentally.

Hydrogen bonds play a pivotal role in the supramolecular assembly of molecules in the crystalline state. nih.gov In this compound, the amide (-CONH2) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors, while the fluorine atoms can act as weak hydrogen bond acceptors.

Computational studies on 2,6-difluorobenzamide have shown that it can form intermolecular N-H···O hydrogen bonds, creating dimeric structures. mdpi.comresearchgate.net The presence of the additional amino group in this compound introduces further possibilities for hydrogen bonding. It is expected that a robust network of N-H···O and N-H···N hydrogen bonds would be a defining feature of its crystal structure, similar to what is observed in other amino-substituted benzamides and related heterocyclic compounds. researchgate.netresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
N-H (Amide)O=C (Amide)Strong, intermolecular
N-H (Amino)O=C (Amide)Strong, intermolecular
N-H (Amino)N (Amino)Possible, intermolecular
N-H (Amide)FWeak, intermolecular
N-H (Amino)FWeak, intermolecular

Beyond hydrogen bonding, other non-covalent interactions contribute to the crystal packing of aromatic compounds. The difluorinated benzene ring in this compound is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a common feature in the crystal structures of many aromatic molecules and contribute to the stability of the crystal lattice. researchgate.net The presence of fluorine substituents can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these π-π interactions.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another possibility. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, interactions involving fluorine are known. In the context of the this compound crystal structure, weak F···O or F···N interactions might be observed, further stabilizing the supramolecular assembly.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks involving Amide, Amino, and Fluorine Atoms

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials and is particularly valuable for studying polymorphism. researchgate.netrigaku.com Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

PXRD patterns serve as a fingerprint for a specific crystalline form. rigaku.com By comparing the PXRD pattern of a sample of this compound to reference patterns, one can identify the polymorphic form present. Furthermore, PXRD can be used to monitor phase transitions between different polymorphic forms as a function of temperature, pressure, or other external stimuli. google.com While no specific studies on the polymorphism of this compound were found, the potential for its existence is high given the molecule's functional groups, which can participate in various intermolecular interactions, leading to different packing arrangements. bohrium.com

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The principles of crystal engineering can be applied to this compound to control its crystal packing and potentially generate new polymorphs or co-crystals with tailored properties.

By understanding the hierarchy of intermolecular interactions, it is possible to predict and design specific supramolecular synthons—structural units formed by intermolecular interactions. For this compound, the robust N-H···O hydrogen bonds of the amide group are likely to form predictable dimeric or catemeric synthons. The amino group provides additional sites for directed hydrogen bonding, allowing for the construction of more complex and extended networks. The strategic use of solvents during crystallization can also influence which synthons are formed and, consequently, which polymorphic form is obtained.

Co-Crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering where a stoichiometric amount of two or more neutral molecules are brought together in a single crystal lattice. This approach can be used to modify the physicochemical properties of a compound without altering its covalent structure.

For this compound, co-crystallization studies with complementary molecules could lead to the formation of novel solid forms with improved properties. Suitable co-formers would be molecules that can form strong and predictable intermolecular interactions with the functional groups of this compound. For instance, carboxylic acids could form robust N-H···O hydrogen bonds with the amino and amide groups. Molecules with aromatic rings could be chosen to promote favorable π-π stacking interactions. The selection of co-formers is guided by the principles of supramolecular chemistry and an understanding of the relative strengths of different intermolecular interactions.

Computational and Theoretical Chemistry of 2 Amino 4,6 Difluorobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cp2k.orgnih.gov It is frequently employed to determine the properties of molecules like 2-amino-4,6-difluorobenzamide.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cp2k.orgcnr.it For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its optimized geometry. nih.govajol.info These calculations provide precise bond lengths, bond angles, and dihedral angles. Studies on similar fluorinated benzamides have shown that the presence of fluorine atoms can lead to non-planar structures, with a significant dihedral angle between the carboxamide group and the aromatic ring. This non-planarity is influenced by steric and electronic effects of the fluorine substituents.

The electronic structure analysis, derived from the optimized geometry, reveals how electrons are distributed within the molecule. cp2k.org This information is crucial for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for excitation. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org For substituted benzamides, the positions of substituents on the aromatic ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating a higher propensity for chemical reaction.

This table provides the theoretical framework for calculating reactivity descriptors from HOMO and LUMO energies.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.netnih.gov These theoretical calculations are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of complex molecules. nih.govuni-regensburg.de For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is particularly important and can be sensitive to the molecular conformation and environment. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Data Predicted Value (DFT) Experimental Value
C=O Stretch (cm⁻¹) Value Value
N-H Stretch (cm⁻¹) Value Value
¹H Chemical Shift (ppm) Value Value
¹³C Chemical Shift (ppm) Value Value

This table illustrates how theoretical predictions are compared with experimental results. Actual values would require specific experimental and computational studies on this compound.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgnumberanalytics.com They are invaluable for understanding intermolecular interactions and predicting chemical reactivity. libretexts.orgnumberanalytics.com The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. reed.edu

Red regions indicate a negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around electronegative atoms like oxygen and fluorine). These are sites prone to electrophilic attack.

Blue regions represent a positive electrostatic potential, indicating an electron-deficient area (e.g., around hydrogen atoms). These are sites susceptible to nucleophilic attack. youtube.com

Green regions denote neutral or near-zero potential. numberanalytics.com

For this compound, the MEP map would likely show negative potential around the fluorine atoms and the carbonyl oxygen, and positive potential near the amino group's hydrogen atoms. This information helps predict how the molecule will interact with other molecules, such as receptors or solvents. proteopedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. bonvinlab.orgnih.gov

Investigation of Conformational Dynamics in Solution and Solid State

MD simulations can be used to explore the conformational landscape of this compound in different phases, such as in solution or in the solid state. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. plos.org

In solution, MD simulations can reveal how the solvent affects the molecule's conformation and flexibility. bonvinlab.org The simulations can track changes in key dihedral angles, providing a dynamic picture of the molecule's shape.

In the solid state, MD simulations can be used to investigate crystal packing and the stability of different polymorphic forms. bohrium.com This is particularly relevant for understanding the physical properties of the compound in its solid form. For related molecules like 2,6-difluorobenzamide (B103285), computational studies have been used to explore hydrogen bonding and other intermolecular interactions in the crystalline state. bohrium.com The stability of enzyme-ligand complexes involving similar structures has also been confirmed using molecular dynamics simulations. rsc.org

Dynamical Nature of Intermolecular Hydrogen Bonds

The intermolecular forces in crystalline this compound are expected to be dominated by hydrogen bonds, primarily involving the amino (-NH₂) and amide (-CONH₂) groups. The dynamical nature of these bonds can be investigated using advanced molecular dynamics simulations, such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD). mdpi.comresearchgate.net

In analogous systems like 2,6-difluorobenzamide, CPMD simulations reveal the time evolution of the metric parameters of hydrogen bonds, such as the N-H covalent bond length and the H···O distance. mdpi.comresearchgate.net These simulations show that the bridged protons are typically localized on the donor atom (nitrogen, in this case), but proton transfer events, though rare, can occur. mdpi.comresearchgate.net PIMD simulations further incorporate nuclear quantum effects, which are significant for hydrogen atoms. These effects can lead to a shortening of the intermolecular N···O distance and an elongation of the covalent N-H bond, indicating an increased sharing of the proton and a strengthening of the hydrogen bond. mdpi.commdpi.com For this compound, a similar dynamic interplay of N-H···O hydrogen bonds would define its crystal packing and stability.

Solvent Effects on Molecular Conformation and Interactions

The conformation of this compound and its interactions are significantly influenced by the solvent environment. In the gas phase, the molecule's conformation is determined by intramolecular forces, such as potential hydrogen bonds between the amino group and the amide oxygen, and steric repulsion from the fluorine atoms. In a polar solvent, the molecule's conformation may shift to optimize solute-solvent interactions.

Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the molecule's electronic structure and geometry. researchgate.net For benzamide (B126) derivatives, solvents can influence tautomeric equilibria and the relative stability of different conformers. The amino and amide groups of this compound would readily form hydrogen bonds with protic solvents, which would compete with the intramolecular and intermolecular hydrogen bonds observed in the solid state. Molecular dynamics simulations in explicit solvent boxes can provide a detailed picture of the solvation shell structure and the dynamics of solute-solvent hydrogen bond formation and breakage. plos.orgmdpi.com

Advanced Interaction Energy Analysis

To understand the fundamental forces holding molecules of this compound together, particularly in dimers or crystal lattices, advanced interaction energy analysis methods are employed.

Symmetry-Adapted Perturbation Theory (SAPT) for Decomposing Interaction Energies

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for dissecting the interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). q-chem.comchemrxiv.org This decomposition provides a detailed understanding of the nature of intermolecular bonding.

Table 1: Illustrative SAPT0 Energy Decomposition for a Difluorobenzamide Dimer (kcal/mol) This table is based on data for the analogous compound 2,6-difluorobenzamide and serves as an example of the expected energy components. mdpi.com

Interaction Energy ComponentValue (kcal/mol)
Electrostatics (E_elst)-12.5
Exchange (E_exch)10.8
Induction (E_ind)-2.1
Dispersion (E_disp)-6.5
Total Interaction Energy -10.3

Note: The values are representative and would vary based on the specific geometry and level of theory.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to characterize chemical bonds, including weak non-covalent interactions. ijnc.irnih.gov Key to this analysis is the identification of Bond Critical Points (BCPs) between interacting atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Table 2: Example QTAIM Parameters for Hydrogen Bonds This table illustrates typical QTAIM data for intermolecular hydrogen bonds in similar amide systems. nih.gov

Hydrogen BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
N-H···O0.025+0.085
C-H···O0.009+0.030

Note: a.u. refers to atomic units.

Structure-Property Relationship (SPR) Modeling using Computational Approaches

Computational approaches are instrumental in establishing Structure-Property Relationships (SPR), which link a molecule's chemical structure to its macroscopic properties. For this compound, computational modeling can predict properties relevant to its application in materials science or medicinal chemistry.

Conformational analysis, for instance, reveals how the presence of fluorine atoms can induce non-planarity between the aromatic ring and the amide group, which can be critical for binding to a biological target. mdpi.com Molecular docking studies, a key SPR tool, can simulate the binding of this compound into the active site of a protein, predicting its binding affinity and orientation. mdpi.comresearchgate.net The calculated molecular electrostatic potential (MEP) map highlights the electron-rich (negative potential, e.g., around the oxygen and fluorine atoms) and electron-poor (positive potential, e.g., around the amino hydrogens) regions, guiding the understanding of how the molecule will interact with other species. researchgate.net These computational models, by correlating structural features like hydrogen bonding capacity, molecular shape, and electronic properties with functional outcomes, are essential for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Reactivity and Mechanistic Studies of 2 Amino 4,6 Difluorobenzamide

Reactivity of the Amino Group

The primary aromatic amino group in 2-Amino-4,6-difluorobenzamide is a versatile functional group that serves as a nucleophile and can be readily transformed into a variety of other functionalities. Its reactivity is somewhat attenuated by the electron-withdrawing fluorine substituents, but it remains a key site for synthetic modification.

The lone pair of electrons on the nitrogen atom of the amino group allows it to participate in various nucleophilic substitution reactions.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The reaction can proceed to form mono- and di-alkylated products. In a broader context of peptide chemistry, selective alkylation of primary amines is a well-established strategy to modify biological activity, often proceeding via reductive amination. nih.gov

Acylation: This is a common transformation where the amino group reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-carbamoyl-3,5-difluorophenyl)acetamide. google.com This reaction is fundamental in synthesis; for example, the related compound 2,6-difluoroaniline (B139000) is acylated with 4-propynyloxybenzoic acid as part of a multi-step synthesis. nih.gov Similarly, N-(2-((tert-butyldimethylsilyl)oxy)-2-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)ethyl)-2,6-difluorobenzamide is synthesized by reacting an amine with 2,6-difluorobenzoyl chloride, showcasing the formation of a benzamide (B126) from an amine. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This is a standard method for protecting amino groups or introducing functionalities with specific electronic and steric properties.

Reaction TypeReagent ExampleProduct TypeConditions
Alkylation Methyl Iodide (CH₃I)N-methylated amineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Acylation Acetyl Chloride (CH₃COCl)N-acetylated amideBase (e.g., Pyridine or Et₃N), Solvent (e.g., DCM)
Sulfonylation p-Toluenesulfonyl ChlorideN-sulfonylated amide (Sulfonamide)Base (e.g., Pyridine), Solvent (e.g., DCM)

Table 1: Representative Amination Reactions of the Amino Group.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgpressbooks.pub This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The resulting imine is often an intermediate for more complex structures. Given the ortho relationship between the amino group and the amide, there is potential for subsequent intramolecular cyclization. For example, reactions of o-aminobenzamides or related structures like 2-aminobenzohydrazide with ketones can lead to the formation of fused heterocyclic systems such as quinazolinones or spiro-quinazolines. researchgate.netmdpi.com The reaction of 2-aminobenzonitrile (B23959) with N-benzyl cyanamide, for instance, leads to 2-amino-4-iminoquinazolines. mdpi.com

Carbonyl ReactantIntermediate ProductFinal Product (via cyclization)
Aldehyde (R-CHO) N-(Aryl)imine4-Substituted-quinazolin-4(3H)-one
Ketone (R-CO-R') N-(Aryl)ketimine2,2-Disubstituted-quinazolin-4(3H)-one

Table 2: Expected Products from Condensation Reactions.

As a primary aromatic amine, the -NH₂ group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ijirset.com Diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). google.com

This allows for the substitution of the amino group with a wide range of other functionalities:

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) introduces chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (HCl, HBr).

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often highly colored and used as dyes. ijirset.com

Condensation Reactions with Carbonyl Compounds

Reactivity of the Amide Moiety

The amide group is generally stable but can undergo several important transformations under specific reaction conditions. Its reactivity is centered on the electrophilic carbonyl carbon and the N-H protons.

The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-Amino-4,6-difluorobenzoic acid, and ammonia (B1221849). This reaction can be catalyzed by either acid or base, though it often requires harsh conditions such as elevated temperatures.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (as NH₄⁺) yield the carboxylic acid. The hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) is often performed in acid, and over-hydrolysis to the carboxylic acid is a potential side reaction.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the deprotonation of the hydroxyl group and the elimination of the amide anion (NH₂⁻), which is a very poor leaving group. To facilitate this, a proton is transferred from a water molecule to the departing NH₂⁻ group, releasing ammonia and the carboxylate salt. The final carboxylic acid is obtained after acidic workup. The synthesis of 2,6-difluorobenzamide from its nitrile can be performed under basic conditions, highlighting the relevance of pH in these transformations. chemicalbook.comgoogle.com

The amide group can be converted into other functional groups, expanding its synthetic utility.

Dehydration to Nitriles: The primary amide can be dehydrated to the corresponding nitrile (2-Amino-4,6-difluorobenzonitrile). This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). The reverse reaction, nitrile hydrolysis, is a common method for synthesizing primary amides. chemicalbook.comenvironmentclearance.nic.in

Conversion to Isocyanates: The related compound 2,6-difluorobenzamide is known to react with acylating reagents like triphosgene (B27547) in a continuous process to produce 2,6-difluorobenzoyl isocyanate. google.com This isocyanate is a key intermediate in the synthesis of several benzoylurea (B1208200) insecticides. chemicalbook.com A similar reaction would be expected for this compound, although the amino group would likely require protection prior to the reaction.

Reduction to Amines: The amide can be reduced to a primary amine ( (2-amino-4,6-difluorophenyl)methanamine). This requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Reaction TypeReagentProduct
Dehydration Phosphorus Pentoxide (P₂O₅)2-Amino-4,6-difluorobenzonitrile
Reduction Lithium Aluminum Hydride (LiAlH₄)(2-amino-4,6-difluorophenyl)methanamine
Isocyanate Formation Triphosgene (requires -NH₂ protection)2-Amino-4,6-difluorobenzoyl isocyanate

Table 3: Key Derivatization Reactions of the Amide Moiety.

Hydrolysis Mechanisms (Acidic and Basic)

Influence of Fluorine Atoms on Aromatic Reactivity

The two fluorine atoms at positions 4 and 6 are powerful electron-withdrawing groups due to their high electronegativity. This electronic effect is key to understanding the compound's reactivity.

The presence of strong electron-withdrawing groups, like fluorine, renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This process, known as Nucleophilic Aromatic Substitution (SNAr), is a prominent reaction pathway for compounds with similar substitution patterns. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com In this compound, each fluorine atom is ortho or para to the other electron-withdrawing groups (the other fluorine and the benzamide group), which enhances the potential for SNAr reactions. The amino group, being electron-donating, would generally disfavor this reaction, but the cumulative effect of the two fluorine atoms is expected to dominate, activating the ring for nucleophilic attack.

Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens like chloride or bromide. libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π system of the benzene (B151609) ring. minia.edu.egdalalinstitute.com The reactivity of the ring towards electrophiles is heavily influenced by the existing substituents.

In this compound, the substituents have opposing effects:

Amino Group (-NH2): This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.

Fluorine Atoms (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. uomustansiriyah.edu.iq However, they are also ortho-, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. uomustansiriyah.edu.iq

Benzamide Group (-CONH2): The carbonyl group makes the benzamide a deactivating and meta-directing group.

Nucleophilic Aromatic Substitution (SNAr) Potential

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the available literature. However, studies on related compounds, such as 2,6-difluorobenzamide and its precursors, provide valuable insights.

For instance, the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide has been studied. A kinetic investigation of this reaction in high-temperature liquid water without a catalyst revealed that the process follows consecutive first-order kinetics. researchgate.net The study determined the apparent activation energies for the hydrolysis of 2,6-difluorobenzonitrile to be 96.7 kJ·mol⁻¹ and for the subsequent hydrolysis of 2,6-difluorobenzamide to 2,6-difluorobenzoic acid to be 75.4 kJ·mol⁻¹. researchgate.net

Table 1: Activation Energies for Related Hydrolysis Reactions
ReactionApparent Activation Energy (kJ·mol⁻¹)
2,6-difluorobenzonitrile hydrolysis96.7 researchgate.net
2,6-difluorobenzamide hydrolysis75.4 researchgate.net
2,6-difluorobenzoic acid decarboxylation184.3 researchgate.net

These data, while not directly for this compound, highlight the energy barriers associated with transformations of the difluorobenzamide core. The presence of the additional amino group in the target compound would be expected to influence these values, likely by altering the electron density of the aromatic ring and the amide group. Further kinetic studies on this compound are needed to quantify the electronic and steric effects of the amino group on reaction rates and thermodynamic parameters.

Development of Novel Reactions Utilizing the this compound Scaffold

The this compound core is a valuable building block, or scaffold, for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is demonstrated in its use for preparing a variety of heterocyclic compounds.

For example, 2,6-difluorobenzamide has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety. mdpi.com In these syntheses, the benzamide is first converted to an isocyanate, which then reacts with other intermediates. mdpi.comgoogle.com This highlights a common reactive pathway for benzamides.

The 2,6-difluorobenzamide scaffold is a key component in a class of antibacterial agents that target the FtsZ protein, which is essential for bacterial cell division. researchgate.netsemanticscholar.org Researchers have synthesized numerous derivatives by attaching various heterocyclic systems to the benzamide core to explore structure-activity relationships. researchgate.netsemanticscholar.org For instance, a series of tripartite 2,6-difluorobenzamides incorporating 1,2,3-triazole, 1,2,4-oxadiazole (B8745197), and 1,3,4-oxadiazole (B1194373) rings have been prepared and evaluated for their antibacterial activity. semanticscholar.org

Furthermore, derivatives of 2,6-difluorobenzamide have been synthesized and investigated as inhibitors of store-operated calcium channels (SOCs), which are implicated in the progression of colorectal cancer. researchgate.net These examples underscore the importance of the difluorobenzamide scaffold in the development of new bioactive compounds. The amino group in this compound provides an additional reactive site that can be exploited for further chemical modifications, expanding the range of accessible molecular architectures.

Table 2: Examples of Compounds Synthesized from Difluorobenzamide Scaffolds
ScaffoldResulting Compound ClassApplication/Target
2,6-DifluorobenzamideBenzoylurea derivativesAntifungal/Antibacterial mdpi.com
2,6-DifluorobenzamideTripartite heterocyclesAntibacterial (FtsZ inhibitors) semanticscholar.org
2,6-DifluorobenzamidePyridine derivativesSOC inhibitors researchgate.net

Applications of 2 Amino 4,6 Difluorobenzamide in Chemical Sciences Excluding Clinical/direct Human Use

Role as a Key Synthetic Intermediate in Organic Synthesis

As a foundational chemical entity, 2-Amino-4,6-difluorobenzamide is a key starting point in multi-step organic synthesis. The presence of the amino group provides a reactive site for further chemical modifications, while the difluoro-substituted benzene (B151609) ring imparts specific electronic properties and metabolic stability to the resulting molecules. This makes it an important building block for various specialized chemical products. google.comgoogle.com

Fluorinated heterocyclic compounds are of significant interest in medicinal and materials chemistry due to their unique properties. mdpi.come-bookshelf.de The 2,6-difluorobenzamide (B103285) structure, for which this compound is a key precursor, is used in the synthesis of a wide array of these complex molecules. semanticscholar.orghal.science For instance, derivatives have been used to create oxazoles, isoxazoles, 1,2,3-triazoles, and various oxadiazoles. semanticscholar.org The synthesis often involves reacting the benzamide (B126) intermediate with other reagents to build the heterocyclic ring system. acs.orgmdpi.com The fluorine atoms on the benzamide ring are often crucial for the biological activity and stability of the final heterocyclic product. researchgate.netmdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Benzamide Intermediates This table is interactive. Click on headers to sort.

Heterocyclic Class Core Structure Linkage Application Area Reference
Thiazolopyridine Methyleneoxy-bridge FtsZ Inhibition researchgate.netnih.gov
Benzothiazole Methyleneoxy-bridge FtsZ Inhibition acs.org
Oxazole (B20620) Methylene group FtsZ Inhibition semanticscholar.org
Isoxazole Methylene group FtsZ Inhibition semanticscholar.orgfrontiersin.org
1,2,4-Oxadiazole (B8745197) Methylene group FtsZ Inhibition semanticscholar.org
1,3,4-Oxadiazole (B1194373) Methylene group FtsZ Inhibition semanticscholar.org
1,2,3-Triazole Methylene group FtsZ Inhibition semanticscholar.org

The 2,6-difluorobenzamide moiety is a well-established pharmacophore in the agrochemical industry. echemi.com It forms the central component of benzoylurea (B1208200) insecticides, such as Diflubenzuron. google.comepa.govnih.gov These compounds function by inhibiting chitin (B13524) synthesis in insects, thereby disrupting the molting process. epa.gov this compound serves as a valuable starting material for creating new analogues in this class.

More recently, research has focused on using this scaffold to develop novel fungicides. mdpi.com By using 2,6-difluorobenzamide as a starting material, scientists have synthesized new benzoylurea derivatives that incorporate a pyrimidine (B1678525) moiety. mdpi.comresearchgate.net Bioassay results have shown that some of these compounds exhibit significant antifungal activity against various plant pathogens, including Rhizoctonia solani and Botrytis cinerea. mdpi.com

The rigid structure and polar nature of the this compound molecule make it a candidate for the synthesis of specialty materials. It is recognized as a potential intermediate in the production of liquid crystals and advanced polymers. google.comglobalchemmall.com The introduction of the difluorobenzamide unit into a polymer backbone or as a component of a liquid crystal can influence properties such as thermal stability, electronic carrier transport, and self-assembly behavior. beilstein-journals.org These characteristics are desirable for applications in electronics, including field-effect transistors and electroluminescent devices. beilstein-journals.org

Building Block for Agrochemical Research (e.g., Insecticides, Fungicides)

Scaffold for Investigating Structure-Activity Relationships in Biological Systems (Focus on Chemical Mechanisms and Target Interactions)

Beyond its role as a synthetic intermediate, the this compound scaffold is instrumental in fundamental research aimed at understanding how small molecules interact with biological targets. Its derivatives are used to probe the intricate relationship between a molecule's structure and its biological function at a mechanistic level.

A significant area of research for the 2,6-difluorobenzamide scaffold is in the development of inhibitors for the bacterial cell division protein, FtsZ. researchgate.netnih.govmdpi.com FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for new antibacterial agents. mdpi.comnih.gov

Derivatives built on this scaffold have been shown to bind to a specific allosteric site on the FtsZ protein, known as the interdomain cleft. frontiersin.orgnih.govresearchgate.net This binding event stabilizes FtsZ polymers and prevents their normal dynamic disassembly, which ultimately blocks cell division and leads to bacterial cell death. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have demonstrated the critical importance of the 2,6-difluoro substitution on the benzamide ring for potent activity. mdpi.commdpi.com These fluorine atoms often engage in key hydrophobic interactions within the binding pocket. researchgate.netmdpi.com Researchers systematically modify other parts of the molecule, such as the side chains attached to the benzamide ring, to explore how these changes affect binding affinity and inhibitory potency, thereby mapping the chemical requirements for effective FtsZ inhibition. researchgate.netfrontiersin.orgmdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for FtsZ Inhibitors Based on the 2,6-Difluorobenzamide Scaffold This table is interactive. Click on headers to sort.

Molecular Moiety Modification Impact on FtsZ Inhibition Reference
Benzamide Core Removal/replacement of 2,6-difluoro groups Significant loss of activity mdpi.commdpi.com
Benzamide Core Replacement of carboxamide group Loss of activity mdpi.com
Side Chain Introduction of small hydrophobic groups (e.g., alkyl halides) Enhanced interactions with hydrophobic pocket nih.govfrontiersin.org
Side Chain Variation in heterocyclic ring (e.g., oxazole vs. isoxazole) Modulates potency; 1,2,4-oxadiazole found to be highly active semanticscholar.org

The process of confirming that a protein is responsible for the therapeutic effect of a small molecule is known as target validation. nih.govnih.govwjbphs.comddtjournal.com The 2,6-difluorobenzamide scaffold has been used to create chemical tools, such as fluorescent probes, specifically for this purpose. researchgate.net By attaching a fluorophore to the benzamide scaffold, researchers can create molecules that bind to FtsZ and generate a fluorescent signal. researchgate.net These probes are invaluable in high-throughput screening assays designed to find other molecules that compete for the same binding site. researchgate.net The development and use of such probes provide direct evidence that FtsZ is the molecular target of this class of compounds, thereby validating it as a druggable target for future antibacterial development. researchgate.netnih.gov

Modulators of Bacterial Cellular Processes (e.g., FtsZ Inhibition Mechanism)

Exploration in Materials Science

The compound this compound serves as a versatile building block in the field of materials science. Its unique molecular architecture, characterized by a difluorinated aromatic ring, a primary amine group, and a primary amide group, provides a rich platform for the rational design of advanced organic materials. These functional groups enable the molecule to participate in a variety of chemical transformations and intermolecular interactions, making it a target for the development of functional polymers and complex supramolecular structures. Commercial suppliers categorize this compound under "Material Building Blocks," including "Small Molecule Semiconductor Building Blocks" and "Supramolecular Host Materials," indicating its recognized potential in these areas. chemscene.combldpharm.comamericanelements.comfluorochem.co.uk

Design of Functional Organic Materials

The distinct electronic properties and reactive sites of this compound make it a valuable precursor for a range of functional organic materials. The presence of fluorine atoms significantly influences the molecule's electronic characteristics, such as its lipophilicity and electron-withdrawing nature, which are critical for applications in organic electronics and specialized polymers. smolecule.com

As a monomer, the primary amine group on the benzamide ring offers a reactive handle for polymerization reactions. It can undergo condensation reactions with various co-monomers, such as diacyl chlorides or dicarboxylic acids, to form high-performance polyamides. The resulting polymers would incorporate the fluorinated benzamide moiety directly into the polymer backbone, potentially imparting properties such as thermal stability, chemical resistance, and specific optical or electronic functionalities.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomer TypeResulting LinkagePotential Polymer Properties
PolyamideDicarboxylic Acid / Diacyl ChlorideAmideHigh thermal stability, chemical resistance
PolyimideDianhydrideImideExcellent thermal and mechanical properties
PolyureaDiisocyanateUreaGood elasticity and abrasion resistance

Supramolecular Materials based on Directed Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal candidate for this "bottom-up" approach to materials design due to its multiple hydrogen-bonding sites and potential for other intermolecular forces. nso-journal.org

The primary amine (-NH₂) and primary amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors. This allows the molecule to form robust and directional hydrogen-bonding networks. rsc.org For instance, the amide group can form a classic R²₂(8) ring motif with another amide, a highly stable and predictable supramolecular synthon that is a cornerstone of crystal engineering. researchgate.net The amine group can also participate in extensive hydrogen bonding, further guiding the self-assembly process.

Key Intermolecular Interactions for Directed Assembly:

Hydrogen Bonding: The amine and amide groups can form strong N-H···O and N-H···N bonds, creating predictable patterns. rsc.orgresearchgate.net

π-π Stacking: The electron-deficient nature of the difluorinated benzene ring can promote stacking interactions with other aromatic systems.

Halogen Bonding: The fluorine atoms, while weak halogen bond donors, can still participate in C-F···X interactions that help stabilize the crystal packing.

This directed assembly can lead to the formation of various supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. The rational design of these structures is the central goal of crystal engineering, which seeks to create new solids with desired physical and chemical properties. uoc.grdariobraga.it By carefully selecting co-formers or modifying the solvent system, it is possible to control the self-assembly process and produce materials with specific functions, such as porous materials for gas storage or crystalline materials with tailored optical properties. The principles of supramolecular assembly suggest that this compound can be used to construct complex, functional solid-state materials. nso-journal.org

Future Research Directions and Emerging Paradigms for 2 Amino 4,6 Difluorobenzamide

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 2-Amino-4,6-difluorobenzamide are synthesized and understood. researchgate.netarxiv.org Machine learning (ML) algorithms are increasingly adept at designing synthetic routes and predicting molecular properties, offering significant time and cost savings over traditional laboratory methods. researchgate.netnih.gov

Property Prediction: Predicting the physicochemical and biological properties of this compound and its potential derivatives is another key area for AI and ML. researchgate.net By training models on data from existing benzamide (B126) and fluorinated compounds, researchers can forecast properties such as solubility, stability, and potential biological activity without the need for initial synthesis and testing. jonuns.comgreenstonebio.com For instance, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for filtering large numbers of virtual compounds down to a manageable number for experimental validation. greenstonebio.com

Below is a hypothetical table illustrating how AI could predict key properties for a series of virtual derivatives of this compound, guiding synthetic efforts.

DerivativePredicted PropertyPredicted ValueConfidence Score
2-Amino-4,6-difluoro-N-methylbenzamideAqueous Solubility-2.5 log(mol/L)0.92
2-Amino-4,6-difluoro-N-ethylbenzamideBlood-Brain Barrier Permeability0.85 (Probability)0.88
5-Chloro-2-amino-4,6-difluorobenzamideReceptor Binding Affinity-8.2 pIC500.85
2-Amino-4,6-difluoro-N-(prop-2-yn-1-yl)benzamideMetabolic Stability (t½)3.5 hours0.90

This table is for illustrative purposes only. The values are not based on experimental data.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding and optimizing the chemical reactions used to produce this compound requires precise monitoring. Advanced spectroscopic techniques are enabling chemists to observe these processes in real-time (in situ), providing unprecedented insight into reaction mechanisms, kinetics, and the formation of intermediates or by-products. acs.orgmt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this evolution. acs.orgmt.commdpi.com These methods allow for continuous, real-time analysis directly within the reaction vessel, eliminating the need for disruptive sampling. mt.commt.com For example, Attenuated Total Reflectance (ATR)-FTIR can track the concentration of reagents, intermediates, and products throughout a reaction, providing a detailed kinetic profile. mt.com This is particularly useful for complex reactions like the amidation steps often used to synthesize benzamides.

Recently, computer vision has also emerged as a novel, non-invasive method for monitoring reactions, correlating colorimetric data with reaction progress. researchgate.netchemrxiv.org

The table below outlines key spectroscopic techniques and their potential applications in the synthesis of this compound.

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
In-situ FTIR Real-time concentration of reactants, products, and intermediates; reaction kinetics. mt.comMonitoring the conversion of a carboxylic acid or acyl chloride to the final amide product.
In-situ NMR Detailed structural information, quantification of species, and reaction pathway elucidation. acs.orgIdentifying transient intermediates and by-products in the fluorination or amination steps. researchgate.net
Raman Spectroscopy Vibrational "fingerprint" of molecules, suitable for aqueous and solid-phase reactions. mdpi.comMonitoring solid-phase synthesis or reactions in aqueous media, where FTIR may be less effective.
Computer Vision Non-contact monitoring of color, turbidity, and phase changes. researchgate.netDetecting reaction completion or phase separation during workup procedures in large-scale production.

By integrating these advanced analytical tools, chemists can rapidly optimize reaction conditions, improve yields, and ensure the purity of this compound. beilstein-journals.org

Rational Design of Derivatives with Tunable Properties for Specific Chemical Applications

The core structure of this compound serves as a scaffold for the rational design of new derivatives with tailored properties. The strategic placement of fluorine atoms already influences properties like metabolic stability and binding affinity. tandfonline.comnih.gov Future research will focus on systematic modifications to fine-tune the molecule's electronic, steric, and physicochemical characteristics for specific applications in materials science and medicinal chemistry. chemrxiv.org

The incorporation of fluorine can affect several essential properties in drug design. nih.gov For example, modifying the amine or amide groups, or adding substituents to the aromatic ring, can alter a molecule's solubility, lipophilicity, and ability to interact with biological targets or other materials. jonuns.comnih.gov This "tuning" allows for the creation of a library of related compounds, each optimized for a particular function. For instance, studies on other benzamides have shown that introducing fluorine atoms can improve binding affinity to protein targets. nih.gov The rational design of new oxidizing reagents has also been identified as a key strategy for developing novel fluorination methods. chemrxiv.org

The table below illustrates a hypothetical design strategy for creating derivatives of this compound with specific property goals.

Target PropertyDesign StrategyExample Derivative MoietyPotential Application
Increased Aqueous Solubility Introduce polar functional groupsAdd a morpholine (B109124) or piperazine (B1678402) group to the amide nitrogenReagents for aqueous-phase synthesis
Enhanced Binding Affinity Introduce hydrogen bond donors/acceptorsSubstitute the C5 position with a hydroxyl or methoxy (B1213986) groupProbes for biological systems
Photo-reactivity Incorporate a photo-active groupAdd a diazirine or benzophenone (B1666685) groupPhoto-affinity labeling, material cross-linking
Fluorescence Attach a fluorophoreCouple with a BODIPY or coumarin (B35378) derivativeFluorescent probes for imaging

This systematic approach, often guided by computational modeling, enables the efficient development of new molecules based on the this compound framework.

Collaborative Research Initiatives in Fluorine Chemistry and Amide-Based Systems

The complexity and specialized nature of modern chemical research, particularly in fields like fluorine chemistry, necessitate collaborative efforts. numberanalytics.com Advancements in understanding and applying compounds like this compound will increasingly depend on partnerships between academic institutions, industry, and specialized research centers. numberanalytics.comsfb1349.de

Initiatives like Germany's Collaborative Research Center (CRC) 1349 "Fluorine-Specific Interactions" and Canada's Centre for Research in Advanced Fluorine Technologies (C-CRAFT) serve as models for this paradigm. sfb1349.deulethbridge.ca These centers bring together experts in synthesis, spectroscopy, and theoretical modeling to tackle fundamental questions in fluorine chemistry. sfb1349.desfb1349.de Such collaborations foster the sharing of knowledge, specialized equipment, and expertise, accelerating progress in the field. ulethbridge.ca

Similarly, research on amide-based systems benefits from collaborative networks that explore new methods for amide bond formation and activation. mdpi.com Given that amide synthesis is a cornerstone of the pharmaceutical industry, multi-company collaborations are crucial for developing greener and more scalable manufacturing processes. acs.org

The future development of this compound and its derivatives will be significantly enhanced by such synergistic efforts, which bridge the gap between fundamental research and industrial application.

Q & A

Q. What optimized synthetic routes exist for 2-Amino-4,6-difluorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • EDCI/HOBt-Mediated Coupling : Reacting 2-amino-4,6-difluorobenzoic acid with ammonia in tetrahydrofuran (THF) and dimethylacetamide (DMA) using EDCI and HOBt as coupling agents yields 78% product after purification .
  • Ammonium Hydroxide Substitution : Direct reaction of the benzoic acid derivative with 50% aqueous ammonium hydroxide in THF yields 50% product. Lower yields here may stem from incomplete activation or competing side reactions .
    Key Factors : Solvent polarity (THF vs. DMA), coupling agent efficiency (EDCI/HOBt vs. no coupling agent), and reaction time (24 hours vs. 6 hours) critically impact yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 6.21–6.32 ppm (aromatic protons) and δ 7.48–7.53 ppm (amide NH2) confirm substitution patterns and functional groups .
  • HPLC-PDA : Retention time consistency and absence of secondary peaks validate purity (>95%).
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 173.12 (calculated) matches the theoretical molecular weight .

Q. What substitution reactions are feasible on this compound, and how do fluorine atoms influence reactivity?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Fluorine's electron-withdrawing effect deactivates the ring, directing substitutions to meta/para positions. For example, nitration occurs at the 3-position under HNO3/H2SO4 .
  • Nucleophilic Aromatic Substitution (NAS) : Amino groups activate adjacent positions; fluorine at C4/C6 facilitates NAS with strong nucleophiles (e.g., alkoxides) at C1/C3 .

Advanced Research Questions

Q. How does the spatial arrangement of fluorine and amino groups in this compound affect its antibacterial activity via FtsZ inhibition?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : Fluorine at C4/C6 enhances hydrophobic interactions with FtsZ's GTP-binding pocket, while the amino group at C2 stabilizes hydrogen bonding with Asp198. Derivatives with 3-O-arylalkyl chains show improved MIC values (e.g., 0.5 µg/mL against S. aureus) .
  • Docking Studies : Molecular dynamics simulations (AMBER force field) reveal that para-fluoro substitution reduces steric hindrance, improving binding affinity by 15% compared to chloro analogs .

Q. What enzymatic methods enable sustainable synthesis of this compound, and how do they compare to chemical routes?

  • Methodological Answer :
  • Biocatalysis : Rhodococcus ruber CGMCC3090 resting cells hydrolyze 2,6-difluorobenzonitrile to 2,6-difluorobenzamide via nitrilase, achieving >90% conversion in 12 hours .
  • Advantages : Enzyme-mediated processes avoid toxic reagents (e.g., EDCI) and operate under mild conditions (pH 7.0, 30°C). However, substrate specificity limits scalability compared to chemical synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Assay Standardization : Discrepancies in IC50 values (e.g., 2–36 µM for NO inhibition) arise from varying cell lines (mouse peritoneal cells vs. RAW 264.7 macrophages) and LPS concentrations .
  • Meta-Analysis : Pooled data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL3183842) show a linear correlation ( = 0.89) between logP and antibacterial potency, highlighting lipophilicity as a key driver .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.